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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of IMM-01, an investigational
SIRPa-Fc fusion protein, against current standard-of-care (SoC) treatments for relapsed or
refractory (R/R) lymphomas and advanced solid tumors. The information is compiled from
publicly available clinical trial data and is intended to inform the research and drug
development community.

Mechanism of Action: A Dual Approach to Activating
Anti-Tumor Immunity

IMM-01 is a recombinant human signal regulatory protein a (SIRPa) IgG1 fusion protein. Its
primary mechanism of action involves blocking the interaction between CD47, a "don't eat me"
signal overexpressed on many cancer cells, and the SIRPa receptor on macrophages.[1][2][3]
[4] By inhibiting this checkpoint, IMM-01 enhances the phagocytosis of tumor cells by
macrophages. This action not only directly eliminates cancer cells but also facilitates the
presentation of tumor antigens to T-cells, thereby stimulating a broader, adaptive anti-tumor
immune response.[1][2][3] This dual mechanism holds the potential to augment both innate and
adaptive immunity against tumors.[2][3]

A key feature of IMM-01 is its weak binding to human erythrocytes, which is designed to
prevent the severe hemolysis that can be a significant side effect of some anti-CD47
monoclonal antibodies.[1][2]
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Caption: IMM-01 blocks the CD47-SIRPa inhibitory signaling pathway.

Performance of IMM-01 in Clinical Trials

IMM-01 has been evaluated in early-phase clinical trials as both a monotherapy and in
combination with other anti-cancer agents, demonstrating promising anti-tumor activity and a
manageable safety profile.

IMM-01 Monotherapy in Relapsed/Refractory Lymphoma

A first-in-human Phase | study (ChiCTR1900024904) enrolled 14 patients with various R/R
lymphomas who had failed standard therapies. The study showed encouraging preliminary
efficacy.[1]

IMM-01 in Combination with Tislelizumab

The IMMO01-04 study (Phase 1b/2 and Phase 2) evaluated IMM-01 in combination with
tislelizumab, an anti-PD-1 antibody.

e Advanced Solid Tumors (Phase 1b): In a cohort of 14 heavily pre-treated patients (median of
4 prior therapies), the combination showed preliminary anti-tumor activity. Notably, 92.9% of
these patients had previously received anti-PD-1/L1 treatment.[2][3][5]

* R/R Classical Hodgkin Lymphoma (Phase 2): A dedicated cohort of 33 cHL patients who had
failed prior anti-PD-1 treatment was enrolled. The combination demonstrated a robust anti-
tumor effect in this difficult-to-treat population.[4][6]
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Comparative Analysis: IMM-01 vs. Standard-of-Care

The following tables summarize the performance of IMM-01 and relevant standard-of-care
treatments in similar patient populations.

Table 1: Relapsed/Refractory Classical Hodgkin
Lymphoma (Post Anti-PD-1 Failure)
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IMM-01 + _ _ (12.1%),
o IMMO1-04 failed prior 6-month
Tislelizuma ) 65.6% 18.8% Platelet
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b count
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(12.1%),
ANC
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[6]
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Note: The patient populations are not identical, making direct cross-trial comparisons
challenging. The IMM-01 cohort specifically enrolled patients who had failed prior anti-PD-1
therapy, a particularly challenging subset.
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Table 2: Relapsed/Refractory Follicular Lymphoma

Key
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topenia,
R/R neutropeni
IMM-01 Phase 1 ) ) )
] Lymphoma 100% (in1  100% (in 1 a, pyrexia,
Monothera  (ChiCTR19 ) ] N/A ]
(1 FL patient) patient) anemia
py 00024904) _
patient) (mostly
Grade 1/2).
[1]
Cytokine
release
R/R FL syndrome,
] EPCORE )
Epcoritama after =1 16-month neutropeni
FL-1 o 95% 83% _
b + R2 prior line rate: 85.5% a, anemia,
(Phase 3)
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(n=245) (10]
de)

Note: IMM-01 data is from a single patient in a Phase 1 trial and should be interpreted with
caution.

Table 3: Advanced Solid Tumors (Heavily Pre-treated,
Post Anti-PD-1)
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Note: Efficacy of SoC in such a heavily pre-treated, post-immunotherapy population is
generally poor, with limited data from dedicated prospective trials. The IMM-01 data, while
preliminary, suggests potential activity in this high-unmet-need setting.

Experimental Protocols

Detailed protocols for the IMM-01 trials are registered under clinical trial identifiers
ChiCTR1900024904, chictr20220791, and NCT05833984. The general workflow for these
studies is outlined below.

Key Methodologies from IMM-01 Clinical Trials
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o Study Design: The initial studies utilized a dose-escalation design (standard 3+3) to
determine safety and the recommended Phase 2 dose (RP2D), followed by dose-expansion
cohorts in specific tumor types.[1][2][11]

o Patient Population: Enrolled patients had relapsed or refractory disease and had failed
previous standard therapies. Specific inclusion criteria required adequate organ function and
an ECOG performance status of O or 1.[1][11]

o Treatment Administration:

o IMM-01 Monotherapy (Phase 1): Intravenous infusion weekly in escalating dose cohorts.

[1]

o IMM-01 + Tislelizumab (Phase 1b/2): IMM-01 administered intravenously once a week,
with tislelizumab (200mg) administered once every 3 weeks.[2][4][11]

o Efficacy Assessment: Tumor responses were evaluated based on the Lugano Classification
2014 for lymphomas.[1][4]

o Safety Assessment: Adverse events were graded according to NCI CTCAE v5.0. Dose-
limiting toxicities (DLTs) were monitored during the dose-escalation phase.[11]
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Caption: Generalized experimental workflow for IMM-01 clinical trials.
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Conclusion

The preliminary clinical data for IMM-01, a SIRPa-Fc fusion protein, demonstrates a favorable
safety profile and promising anti-tumor activity in patients with heavily pre-treated relapsed or
refractory lymphomas and advanced solid tumors. In R/R classical Hodgkin lymphoma patients
who have failed prior anti-PD-1 therapy, the combination of IMM-01 with tislelizumab shows an
objective response rate of 65.6%, which is comparable to the rates seen with standard-of-care
agents like pembrolizumab in a broader R/R cHL population.[4][7][8] The unique mechanism of
action, targeting the CD47-SIRPa axis to enhance macrophage-led phagocytosis, represents a
distinct immunotherapeutic approach. While the data are still early and from small patient
cohorts, they suggest that IMM-01 could offer a meaningful clinical benefit, particularly in
populations with high unmet medical needs. Further investigation in larger, randomized trials is
warranted to definitively establish its role in the treatment landscape.
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 To cite this document: BenchChem. [IMM-01: A Comparative Analysis Against Standard-of-
Care Treatments in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608080#benchmarking-imm-01-s-performance-
against-standard-of-care-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.biospace.com/press-releases/genmab-presents-pivotal-phase-3-data-from-epcore-fl-1-trial-demonstrating-clinical-benefit-of-epkinly-epcoritamab-bysp-in-combination-with-rituximab-and-lenalidomide-r2-in-patients-with-relapsed-or-refractory-follicular-lymphoma
https://www.biospace.com/press-releases/genmab-presents-pivotal-phase-3-data-from-epcore-fl-1-trial-demonstrating-clinical-benefit-of-epkinly-epcoritamab-bysp-in-combination-with-rituximab-and-lenalidomide-r2-in-patients-with-relapsed-or-refractory-follicular-lymphoma
https://trial.medpath.com/clinical-trial/5067ed2e0acb556b/nct05833984-phase-1b-2-study-imm01-tislelizumab-tumors-lymphomas
https://www.benchchem.com/product/b608080#benchmarking-imm-01-s-performance-against-standard-of-care-treatments
https://www.benchchem.com/product/b608080#benchmarking-imm-01-s-performance-against-standard-of-care-treatments
https://www.benchchem.com/product/b608080#benchmarking-imm-01-s-performance-against-standard-of-care-treatments
https://www.benchchem.com/product/b608080#benchmarking-imm-01-s-performance-against-standard-of-care-treatments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

